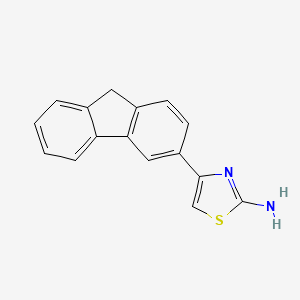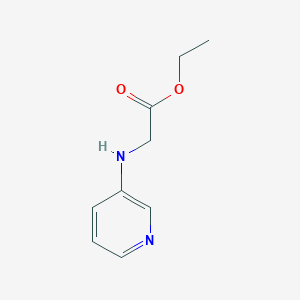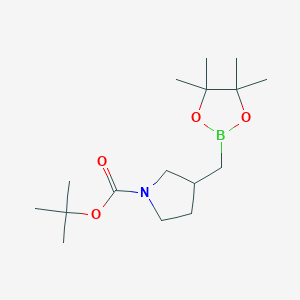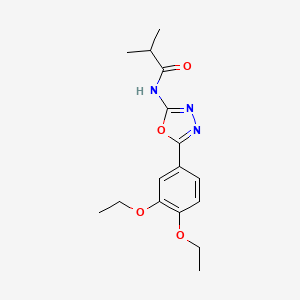
4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C16H12N2S and a molecular weight of 264.35 . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorene Derivatives
The synthesis of new fluorene derivatives, including analogs of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, demonstrates their potential application in creating materials with desirable photophysical properties. For example, Belfield et al. (2000) highlighted the synthesis of fluorene analogs with varying substituents, which are useful as fluorophores in two-photon fluorescence microscopy due to their high two-photon absorptivity. This suggests their applicability in advanced imaging techniques (Belfield et al., 2000).
Antimicrobial and Anticancer Agents
Compounds based on this compound, such as thiazolidinone and azetidinone analogs, have been synthesized and shown significant antimicrobial and anticancer activities. Hussein et al. (2020) synthesized these compounds and evaluated their activities against multidrug-resistant strains and various cancer cell lines, indicating their potential as novel bioactive agents (Hussein et al., 2020).
Fluorescent Chemosensors
Derivatives of this compound have been explored for their fluorescent sensing characteristics. Qian et al. (2019) developed polyaniline derivatives for fluorescence detection of different acids and amines, showcasing their broad application in environmental monitoring, biosensing, and toxin detection (Qian et al., 2019).
Electronic Materials
New materials based on fluorene, such as electron-blocking materials for organic light-emitting diodes (OLEDs), have been synthesized to improve device performance and stability. Hu et al. (2020) introduced compounds that exhibited good charge balance and extended device lifetime, highlighting the role of fluorene derivatives in developing advanced electronic devices (Hu et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the inhibition performances of these derivatives, indicating their applicability in protecting metals from corrosion (Kaya et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJZSRNRYWUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)


![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)



![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)
![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)
![Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate](/img/structure/B2766745.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)
